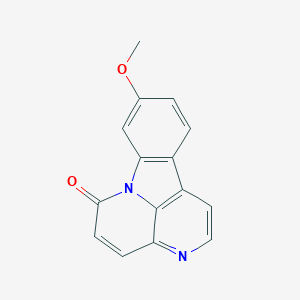

9-Methoxycanthin-6-one

准备方法

合成路线和反应条件: 9-甲氧基坎丁-6-酮的合成可以通过多种方法实现。一种常见的方法是使用植物细胞培养技术。 该方法包括从长柄黄花稔的外植体诱导愈伤组织,然后提取和纯化化合物 . 该过程通常包括将培养基的 pH 值调整至 5.7,添加 2.5% 的凝胶剂,并在 121°C 下高压灭菌 15 分钟 .

工业生产方法: 9-甲氧基坎丁-6-酮的工业生产仍处于起步阶段。 植物细胞培养技术的应用提供了一种很有希望的方法,因为它不受地理和季节变化的影响,确保化合物供应持续,质量和产量一致 .

化学反应分析

反应类型: 9-甲氧基坎丁-6-酮会发生各种化学反应,包括氧化、还原和取代反应 .

常用试剂和条件:

氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 可以使用甲醇钠或叔丁醇钾等试剂进行亲核取代反应。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和具体的条件。 例如,氧化会导致各种氧化衍生物的形成,而还原会导致化合物的还原形式 .

科学研究应用

In Vitro Studies

Recent studies have demonstrated the potent anti-cancer activities of 9-methoxycanthin-6-one against various cancer cell lines. The compound was evaluated against ovarian (A2780, SKOV-3), breast (MCF-7), colorectal (HT29), skin (A375), and cervical (HeLa) cancers. The results indicated significant cytotoxic effects with IC50 values ranging from 3.79 µM to 15.09 µM across different cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| A2780 | 4.04 ± 0.36 |

| SKOV-3 | 5.80 ± 0.40 |

| MCF-7 | 15.09 ± 0.99 |

| HT29 | 3.79 ± 0.069 |

| A375 | 5.71 ± 0.20 |

| HeLa | 4.30 ± 0.27 |

These findings suggest that this compound induces apoptosis in a concentration-dependent manner, as evidenced by chromatin condensation and apoptotic body formation observed through Hoechst staining assays .

Extraction and Analysis

Research has also focused on the distribution of this compound within different parts of Eurycoma longifolia. Using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), studies found that the compound is present in various plant tissues, with the highest concentrations located in the tap roots .

| Plant Part | Concentration |

|---|---|

| Tap Roots | Highest |

| Fibrous Roots | Moderate |

| Callus Cultures | Significant |

These findings highlight the potential for biotechnological applications, particularly in developing methods for enhanced production through tissue culture techniques.

Tissue Culture Techniques

The elicitation of Eurycoma longifolia hairy root cultures has been explored to increase the yield of this compound. Elicitors such as methyl jasmonate have been shown to enhance production significantly, with optimal concentrations leading to increases up to threefold compared to untreated controls . This approach not only aids in conservation but also meets industrial demands for this valuable phytochemical.

Case Studies and Future Directions

Several case studies have reinforced the therapeutic potential of this compound:

- A study demonstrated its efficacy against multiple cancer types, suggesting a broad spectrum of activity that warrants further investigation into its mechanisms and potential clinical applications .

- Research into optimizing extraction methods and enhancing production through biotechnological means is ongoing, aiming to make this compound more accessible for pharmaceutical use.

作用机制

9-甲氧基坎丁-6-酮的作用机制涉及诱导癌细胞凋亡。 这是通过调节凋亡相关蛋白(如丙酮酸激酶、膜联蛋白 A2、半乳糖凝集素 3 等)实现的 . 该化合物影响这些蛋白的表达,导致以浓度依赖的方式发生细胞死亡 .

类似化合物:

坎丁-6-酮: 具有相似的 β-咔啉结构,但第 9 位没有甲氧基.

4,9-二甲氧基-5-羟基坎丁-6-酮: 另一个具有额外甲氧基和羟基的衍生物.

9-甲氧基-(R/S)-5-(1-羟乙基)-坎丁-6-酮: 除甲氧基外还包含一个羟乙基.

相似化合物的比较

Canthin-6-one: Shares a similar β-carboline structure but lacks the methoxy group at the 9th position.

4,9-Dimethoxy-5-hydroxycanthin-6-one: Another derivative with additional methoxy and hydroxy groups.

9-Methoxy-(R/S)-5-(1-hydroxyethyl)-canthin-6-one: Contains a hydroxyethyl group in addition to the methoxy group.

Uniqueness: 9-Methoxycanthin-6-one is unique due to its specific methoxy substitution at the 9th position, which contributes to its distinct anti-tumor and anti-inflammatory properties .

生物活性

9-Methoxycanthin-6-one is an alkaloid derived from the plant Eurycoma longifolia, commonly known as Tongkat Ali. This compound has garnered attention for its potential biological activities, particularly in the field of oncology. The following sections discuss its anti-cancer properties, mechanisms of action, and other significant biological activities.

Anti-Cancer Activities

Recent studies have demonstrated that this compound exhibits notable anti-cancer effects across various cancer cell lines. The compound was found to induce apoptosis in a concentration-dependent manner, as evidenced by assays such as Hoechst 33342 staining. It affects several apoptotic-related proteins, including:

- Pyruvate Kinase (PKM)

- Annexin A2 (ANXA2)

- Galectin 3 (LGAL3)

- Heterogeneous Nuclear Ribonucleoprotein A1 (HNRNP1A1)

- Peroxiredoxin 3 (PRDX3)

- Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH)

These proteins were identified through differential analysis of two-dimensional electrophoresis (2-DE) profiles between treated and non-treated cells .

In Vitro Studies

The in vitro studies have shown that this compound is effective against several cancer types, including:

- Breast Cancer (MCF-7)

- Prostate Cancer (DU-145)

- Ovarian Cancer (CaOV-3)

- Cervical Cancer (HeLa)

- Skin Cancer (A375)

The compound displayed IC50 values ranging from 3.79 ± 0.069 μM to 15.09 ± 0.99 μM across different cancer cell lines, indicating its potential as a therapeutic agent .

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 3.79 ± 0.069 |

| DU-145 | TBD |

| CaOV-3 | TBD |

| HeLa | TBD |

| A375 | TBD |

The mechanisms by which this compound exerts its anti-cancer effects include:

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.

- Inhibition of NF-kB Signaling : It suppresses the NF-kB pathway, which is crucial for the survival and proliferation of cancer cells .

- Regulation of Pro-inflammatory Cytokines : The compound has been shown to modulate the production of cytokines involved in inflammation and tumor progression .

Other Biological Activities

Beyond its anti-cancer properties, this compound also exhibits various other biological activities:

- Anti-inflammatory Effects : The compound has been implicated in the modulation of inflammatory responses, particularly through inhibition of the NLRP3 inflammasome and related pathways .

Case Studies

One notable study focused on the elicitation of this compound production in Eurycoma longifolia hairy root cultures using methyl jasmonate and salicylic acid. This study revealed that elicitation could enhance the yield of this bioactive compound significantly .

属性

IUPAC Name |

13-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c1-19-9-2-3-10-11-6-7-16-12-4-5-14(18)17(15(11)12)13(10)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCRARVHWCCRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432290 | |

| Record name | CHEBI:66699 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74991-91-6 | |

| Record name | 9-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74991-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHEBI:66699 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 9-Methoxycanthin-6-one is a bioactive alkaloid found in the roots of Eurycoma longifolia Jack, also known as Tongkat Ali, a medicinal plant native to Southeast Asia. [, , , , , , ] It belongs to the canthin-6-one class of compounds. [, , , ]

ANone: Studies have shown that this compound exhibits several biological activities, including:

- Cytotoxic activity: It displays cytotoxicity against various human cancer cell lines, including lung, breast, colon, and ovarian cancer cells. [, , , , , ]

- Anti-inflammatory activity: It inhibits the production of pro-inflammatory cytokines like IL-6 and TNF-α in stimulated murine and human macrophages. [, ]

- Antimalarial activity: Studies indicate significant antimalarial activity against Plasmodium falciparum strains. []

- Phosphodiesterase-5 (PDE-5) inhibitory activity: this compound inhibits PDE-5, an enzyme involved in regulating blood flow, suggesting potential applications for erectile dysfunction. []

A: While the exact mechanism of action is still under investigation, research suggests that this compound induces apoptosis (programmed cell death) in cancer cells. [] Proteomic analysis has revealed that it affects the expression of various apoptotic-related proteins, including pyruvate kinase, annexin A2, galectin-3, heterogeneous nuclear ribonucleoprotein A1, peroxiredoxin 3, and glyceraldehyde-3-phosphate dehydrogenase. []

A: this compound is found in various parts of the Eurycoma longifolia plant, with the highest concentration typically detected in the tap root. [, ] It is also present in other parts, including leaves, petioles, stems, rachis, fibrous roots, cotyledons, and the embryo. [, ]

ANone: Yes, this compound can be produced through in vitro plant tissue culture techniques. Research has demonstrated its production in:

- Callus cultures: These cultures, derived from different Eurycoma longifolia explants, have shown the ability to produce the compound. [, ] Notably, fibrous root-derived callus yielded the highest concentration. [, ]

- Hairy root cultures: Transgenic hairy roots, generated using Agrobacterium rhizogenes, have demonstrated a significantly higher yield of this compound compared to wild roots. [, , , ]

ANone: Several factors have been shown to influence this compound production in in vitro cultures:

- Basal Media: Murashige and Skoog (MS) medium generally supports higher this compound content in callus cultures compared to other media like Gamborg, Schenk and Hildebrandt, and White. []

- Medium Strength: Using a quarter-strength MS basal media for callus cultures resulted in higher yields compared to full-strength media. []

- Carbon Source: Fructose, at a concentration of 2% (w/v), has been found to promote higher production of this compound in callus cultures compared to other carbon sources tested. []

- Plant Growth Regulators: The addition of dicamba, a plant growth regulator, at a specific concentration (3.0 mg/L) to the culture media enhanced this compound production in callus cultures. []

- Initial pH: An initial pH of 5.5 in the culture media yielded the highest this compound production in Eurycoma longifolia callus cultures. []

- Elicitors: Elicitation using methyl jasmonate, salicylic acid, and yeast extract has been shown to enhance the production of this compound in hairy root cultures. [, , , ]

A: Yes, the complex matrices of Eurycoma longifolia and Eurycoma harmandiana extracts can pose challenges for chromatographic separation and analysis of this compound and other canthin-6-one alkaloids. [] While techniques like micellar liquid chromatography (MLC) have been explored, conventional high-performance liquid chromatography (HPLC) currently demonstrates superior performance for analyzing these compounds, especially in complex matrices and low concentrations. []

A: Studies using liver microsomes revealed that this compound undergoes metabolism, primarily through hydroxylation and O-demethylation. [] The metabolites detected in in vitro studies were consistent with those found in urine and serum samples after ingestion of either pure this compound or Eurycoma longifolia root extract. []

A: The identification of specific metabolites, including the glucuronide of this compound and its O-demethylated product, in biological samples could serve as potential markers for detecting the use of Eurycoma longifolia preparations in doping control. []

ANone: In addition to this compound, other canthin-6-one alkaloids isolated from Eurycoma longifolia include:

- Canthin-6-one [, , ]

- 9-Hydroxycanthin-6-one [, , ]

- 9,10-Dimethoxycanthin-6-one [, ]

- Canthin-6-one-N-oxide [, ]

- 9-Hydroxycanthin-6-one-N-oxide []

- 4,9-Dimethoxycanthin-6-one []

- 10-Hydroxy-11-methoxycanthin-6-one []

ANone: Future research on this compound could focus on:

- Exploring potential synergistic effects of this compound with other established drugs. []

- Investigating its potential for use in combination with existing chemotherapeutic agents for cancer treatment. []

- Developing and validating robust analytical methods for the quantification of this compound in various biological matrices to support pharmacokinetic and bioavailability studies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。